molecular formula C17H26N2O3 B5396940 3-isopropoxy-N-[3-(4-morpholinyl)propyl]benzamide

3-isopropoxy-N-[3-(4-morpholinyl)propyl]benzamide

Cat. No. B5396940
M. Wt: 306.4 g/mol
InChI Key: KXOUHRZGFHRVAL-UHFFFAOYSA-N
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Description

3-isopropoxy-N-[3-(4-morpholinyl)propyl]benzamide is a chemical compound that belongs to the family of benzamides. It is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-isopropoxy-N-[3-(4-morpholinyl)propyl]benzamide involves its binding to the dopamine D2 receptor. This binding leads to the inhibition of dopamine release, which results in a decrease in the activity of dopaminergic neurons. This mechanism is thought to underlie the therapeutic effects of this compound in psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-isopropoxy-N-[3-(4-morpholinyl)propyl]benzamide are complex and depend on the specific experimental conditions. In general, this compound has been shown to modulate the activity of dopaminergic neurons, which can have a wide range of effects on behavior, cognition, and emotion. It has also been shown to affect other neurotransmitter systems, such as the serotonin and noradrenaline systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-isopropoxy-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 3-isopropoxy-N-[3-(4-morpholinyl)propyl]benzamide. One area of interest is the development of more selective and potent compounds that can be used to study the dopamine D2 receptor with greater specificity. Another area of interest is the investigation of the role of this compound in other neurotransmitter systems, such as the serotonin and noradrenaline systems. Finally, there is a need for further research on the potential therapeutic applications of this compound in psychiatric disorders.

Synthesis Methods

The synthesis of 3-isopropoxy-N-[3-(4-morpholinyl)propyl]benzamide involves the reaction of 3-amino-N-(4-morpholinyl)propyl)-2-isopropoxybenzamide with acetic anhydride in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification through column chromatography.

Scientific Research Applications

3-isopropoxy-N-[3-(4-morpholinyl)propyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. It has also been used to investigate the role of dopamine in addiction, schizophrenia, and other psychiatric disorders.

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-14(2)22-16-6-3-5-15(13-16)17(20)18-7-4-8-19-9-11-21-12-10-19/h3,5-6,13-14H,4,7-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOUHRZGFHRVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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